molecular formula C23H25NO5 B2582078 Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate CAS No. 477556-49-3

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate

Cat. No. B2582078
CAS RN: 477556-49-3
M. Wt: 395.455
InChI Key: DKSXLNLBCSIRER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate comprises 54 atoms in total: 25 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Scientific Research Applications

Synthesis Innovations

Ethyl 3-(4-(pentyloxy)benzamido)benzofuran-2-carboxylate is a compound that finds its applications in the field of synthetic organic chemistry, particularly in the synthesis of novel organic compounds. For instance, a study by Gao et al. (2011) demonstrated the facile and inexpensive synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. This method offers a strategic approach to constructing complex organic frameworks, which could be beneficial for further chemical transformations and pharmaceutical synthesis (Gao, Liu, Jiang, & Li, 2011).

Catalytic Applications

In another study, Maimone and Buchwald (2010) developed an efficient Pd catalyst for the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides, enabling the preparation of O-arylhydroxylamines from simple aryl halides. This catalytic process facilitates the direct transformation of O-arylated products into substituted benzofurans, showcasing the utility of catalysis in organic synthesis and the potential for creating diverse organic molecules for various applications (Maimone & Buchwald, 2010).

Biological Activity Studies

Additionally, compounds structurally related to this compound have been investigated for their biological activities. For example, Mubarak et al. (2007) explored the synthesis and in vitro anti-HIV-1 and HIV-2 activities of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. Such studies contribute to the understanding of the biological relevance of benzofuran derivatives and their potential as therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Material Science and Catalysis

Research in the field of material science and catalysis also finds relevance with compounds like this compound. Sun et al. (2012) reported on the synthesis, structure, thermostability, and luminescence studies of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks exhibit unique properties such as thermostability and luminescence, making them suitable for applications in material science and catalysis (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).

properties

IUPAC Name

ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSXLNLBCSIRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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